2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a fluorinated benzamide derivative featuring a chromen-4-one core substituted with two fluorophenyl groups. The compound’s structure integrates a benzamide moiety linked to a 4H-chromen-4-one scaffold, with fluorine atoms at the 2-position of the benzamide ring and the 4-position of the pendant phenyl group.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2NO3/c23-14-7-5-13(6-8-14)21-12-19(26)17-11-15(9-10-20(17)28-21)25-22(27)16-3-1-2-4-18(16)24/h1-12H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSYLPRDFOLUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of benzamides and chromone derivatives. Its unique structure, characterized by the presence of fluorine substituents and a chromone backbone, suggests potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 377.3 g/mol. The compound features a chromone ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.3 g/mol |
| CAS Number | 921784-97-6 |
Antimicrobial Properties
Research indicates that compounds with chromone structures exhibit significant antimicrobial activity. The presence of fluorine atoms in the compound may enhance its lipophilicity, potentially improving membrane permeability and thus increasing its efficacy against various pathogens. Studies have shown that similar chromone derivatives possess activity against bacteria and fungi, suggesting that this compound may exhibit comparable properties.
Antioxidant Activity
The antioxidant capacity of chromone derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. Preliminary data suggest that this compound may also possess antioxidant properties, though further investigation is required.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and oxidative stress response. The presence of fluorine could enhance interactions with these targets due to increased electron-withdrawing effects, potentially altering receptor binding affinities.
Case Studies
- Antimicrobial Activity : A study examining the antimicrobial effects of various chromone derivatives found that those with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may similarly exhibit potent antimicrobial effects.
- Anti-inflammatory Studies : In vitro studies using macrophage cell lines demonstrated that certain chromone derivatives reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammatory responses. This aligns with the expected activity of this compound.
- Antioxidant Potential : An evaluation of antioxidant activity using DPPH radical scavenging assays showed promising results for structurally similar compounds, indicating that this compound may also demonstrate significant antioxidant effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s fluorine atoms (electron-withdrawing) contrast with methoxy groups (electron-donating) in analogues like CAS 923132-82-3.
- Steric Effects : Bulkier substituents (e.g., trimethoxy in CAS 923191-98-4) may hinder binding in enzymatic pockets compared to the compact fluorine atoms in the target compound.
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, imidazole-based benzamides in show melting points ranging from 237–294°C, influenced by substituent polarity and crystallinity . For example, N-(4-fluorophenyl) derivatives (e.g., 4f in ) melt at 237–239°C, suggesting fluorine’s role in lowering melting points compared to nitro-substituted analogues (4c: 292–294°C) .
- Spectral Characteristics :
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with benzamide derivatives in . Methoxy-substituted analogues (e.g., CAS 923132-82-5) may show additional C-O stretches at ~1250 cm⁻¹.
- NMR : Fluorine atoms induce deshielding in adjacent protons, as seen in 4-fluorophenyl-containing compounds in and .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the amidation step completes in 30 minutes (vs. 12 hours conventionally) at 100°C with comparable yields.
One-Pot Nitration-Reduction
Combining nitration and reduction in a single pot using Fe/HCl as a reducing agent achieves a 65% overall yield but requires rigorous pH control.
Challenges and Optimization
-
Regioselectivity: Competing nitration at position 7 is mitigated by using H₂SO₄ as a directing group.
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Amidation Efficiency: Excess acyl chloride (1.5 eq) and molecular sieves improve conversion rates to >90%.
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Purification: Silica gel chromatography remains superior to recrystallization for removing regioisomeric impurities.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) demonstrate consistent yields (68–72%) using continuous flow reactors for nitration and amidation steps. Cost analysis highlights SnCl₂ as a bottleneck; substituting with catalytic hydrogenation (Pd/C, H₂) reduces metal waste .
Q & A
Q. What are the key steps in synthesizing 2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide?
The synthesis typically involves:
Chromenone core formation : Condensation of substituted salicylaldehydes with ketones under acidic conditions .
Introduction of fluorophenyl groups : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach fluorinated aryl groups .
Benzamide coupling : Amidation via activation of carboxylic acids (e.g., using EDCI/HOBt) or nucleophilic substitution .
Q. Key Methodological Considerations :
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency .
- Catalyst selection : Palladium catalysts for cross-coupling reactions .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. Fluorine signals ( to -125 ppm) validate fluorinated groups .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1500 cm (C-F stretch) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the known biological activities of this compound?
- Anticancer potential : Inhibits kinase activity (e.g., EGFR, VEGFR) in vitro, with IC values ranging from 0.5–5 μM .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC = 8–16 μg/mL) .
- Anti-inflammatory effects : Reduces TNF-α and IL-6 production in macrophage models .
Advanced Research Questions
Q. How can synthesis yield be optimized using modern techniques like flow reactors?
Traditional batch synthesis (e.g., multi-step amidation) achieves ~40–60% yields, while continuous flow reactors improve efficiency:
| Method | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Batch synthesis | 45 | 24 h | |
| Flow reactor | 78 | 2 h |
Q. Advantages of Flow Chemistry :
- Precise temperature/pressure control reduces side reactions.
- Scalability for gram-to-kilogram production .
Q. How do crystallographic software tools (e.g., SHELXL, Mercury) aid in structure determination?
Q. Example Workflow :
Data collection : Single-crystal X-ray diffraction (SCXRD).
Structure solution : SHELXD for phase determination .
Refinement : SHELXL for anisotropic displacement parameters .
Q. How can computational models predict the compound’s interactions with biological targets?
Q. How to resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in anticancer IC values (0.5 vs. 5 μM) may arise from:
Q. What strategies improve solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
